N-tert-butyl-3,4-dichlorobenzamide
Description
Properties
IUPAC Name |
N-tert-butyl-3,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRHRGANNZZVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products with different substituents on the benzene ring.
Reduction: Corresponding amine derivatives.
Oxidation: Oxidized forms of the compound, potentially leading to ring-cleavage products.
Scientific Research Applications
N-tert-butyl-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-3,4-dichlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2,3-dichlorobenzamide
- N-tert-butyl-4-chlorobenzamide
- N-tert-butyl-3,5-dichlorobenzamide
Uniqueness
N-tert-butyl-3,4-dichlorobenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial purposes.
Q & A
Q. Q: What are the standard synthetic routes for N-tert-butyl-3,4-dichlorobenzamide, and how can reaction conditions be optimized?
A: The compound can be synthesized via nucleophilic acyl substitution. A typical route involves reacting 3,4-dichlorobenzoyl chloride with tert-butylamine in an inert solvent (e.g., dichloromethane) using a base like triethylamine to neutralize HCl . Optimization includes:
- Temperature control : Maintain 0–5°C to minimize side reactions.
- Stoichiometry : A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.
Characterization via (e.g., tert-butyl singlet at δ 1.4 ppm) and IR (amide C=O stretch ~1650 cm) is critical .
Advanced Synthetic Challenges
Q. Q: How can competing hydrolysis of 3,4-dichlorobenzoyl chloride be mitigated during synthesis?
A: Hydrolysis to 3,4-dichlorobenzoic acid is a common side reaction. Strategies include:
- Anhydrous conditions : Use molecular sieves or dry solvents.
- Slow amine addition : Prevents local pH spikes that promote hydrolysis.
- Low-temperature kinetics : Reduces reactivity of water impurities .
Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and quantify byproducts using HPLC-MS .
Structural Confirmation
Q. Q: What advanced spectroscopic or crystallographic methods validate the structure of this compound?
A: Beyond basic NMR/IR:
- X-ray crystallography : Resolves bond angles and confirms stereochemistry (e.g., orthorhombic crystal system, space group P222) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H] at m/z 300.0452 (calc. 300.0455) .
- : Distinct signals for carbonyl (δ 168 ppm) and aromatic carbons (δ 125–140 ppm) .
Biological Activity Profiling
Q. Q: What methodologies assess the antimicrobial activity of this compound?
A: Use standardized protocols:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
- Time-kill studies : Monitor log-phase reduction over 24 hours.
- Cytotoxicity screening : Compare IC values in mammalian cell lines (e.g., HEK293) to evaluate selectivity .
Data Contradictions in Bioactivity Studies
Q. Q: How to reconcile discrepancies in reported IC50_{50}50 values across studies?
A: Potential factors include:
- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays).
- Compound purity : Verify via HPLC (>98% purity) to exclude batch effects.
- Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and control for passage number .
Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) improves reliability .
Computational Modeling
Q. Q: What in silico approaches predict the binding affinity of this compound to target proteins?
A:
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., cytochrome P450) using PDB structures.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR modeling : Corrogate substituent effects (e.g., Cl position) on activity using Hammett σ constants .
Stability and Degradation Analysis
Q. Q: How to evaluate the hydrolytic stability of this compound under physiological conditions?
A:
- pH-dependent studies : Incubate in buffers (pH 1–9) at 37°C, sampling at intervals (0–48 hrs).
- LC-MS/MS quantification : Track degradation products (e.g., tert-butylamine release).
- Arrhenius kinetics : Calculate activation energy () to predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
